molecular formula C25H36N2 B101252 Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- CAS No. 18514-31-3

Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di-

Cat. No. B101252
CAS RN: 18514-31-3
M. Wt: 364.6 g/mol
InChI Key: VPHADJYDJMBSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- is a chemical compound used in scientific research. It is also known as NPC 15437 or NPD1. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.

Mechanism Of Action

The mechanism of action of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- involves its binding to the NMDA receptor and blocking its activity. This results in a decrease in the influx of calcium ions into the cell, which is necessary for synaptic plasticity and memory formation. This mechanism has been found to be effective in reducing the symptoms of various neurological disorders.

Biochemical And Physiological Effects

Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter involved in synaptic plasticity and memory formation. It also has anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory disorders.

Advantages And Limitations For Lab Experiments

Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has several advantages for lab experiments. It is a potent and selective antagonist for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di-. One potential direction is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the anti-inflammatory properties of this compound for the treatment of various inflammatory disorders. Additionally, the use of this compound in combination with other therapeutic agents may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- involves the reaction of 3-(1-naphthyl)-1,5-pentamethylene diamine with piperidine in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography.

Scientific Research Applications

Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has been extensively used in scientific research for its various properties. It has been found to act as an antagonist for the NMDA receptor, which is involved in synaptic plasticity and memory formation. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.

properties

CAS RN

18514-31-3

Product Name

Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di-

Molecular Formula

C25H36N2

Molecular Weight

364.6 g/mol

IUPAC Name

1-(3-naphthalen-1-yl-5-piperidin-1-ylpentyl)piperidine

InChI

InChI=1S/C25H36N2/c1-5-16-26(17-6-1)20-14-23(15-21-27-18-7-2-8-19-27)25-13-9-11-22-10-3-4-12-24(22)25/h3-4,9-13,23H,1-2,5-8,14-21H2

InChI Key

VPHADJYDJMBSHC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CCN(CC1)CCC(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43

Other CAS RN

18514-31-3

synonyms

1,1'-[3-(1-Naphtyl)pentane-1,5-diyl]dipiperidine

Origin of Product

United States

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